3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
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Overview
Description
3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is a complex organic compound with the molecular formula C18H9BrN2O and a molecular weight of 349.18 g/mol . This compound is known for its unique structure, which includes a benzimidazoisoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves multi-step organic reactions. One common method involves the bromination of a benzimidazoisoquinoline precursor under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the benzimidazoisoquinoline core .
Scientific Research Applications
3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or direct binding to active sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one: This compound is similar in structure but contains a chlorine atom instead of bromine.
3-(4-Diphenylaminophenyl)-benzo[d,e]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one: Known for its mechanochromic luminescence properties.
Uniqueness
3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is unique due to its specific bromine substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals .
Properties
IUPAC Name |
17-bromo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN2O/c19-13-9-8-11-16-10(13)4-3-5-12(16)18(22)21-15-7-2-1-6-14(15)20-17(11)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAZZMVKAUVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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